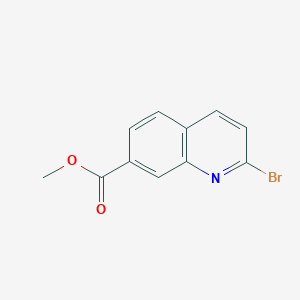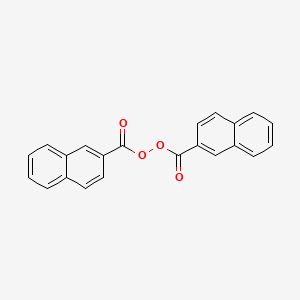![molecular formula C10H9NO2 B13674822 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile is an organic compound with the molecular formula C10H9NO2 It is a derivative of benzo[d][1,3]dioxole, featuring a nitrile group at the 5-position and two methyl groups at the 2,2-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: The initial step involves the formation of the benzo[d][1,3]dioxole ring system. This can be achieved through the cyclization of catechol with acetone in the presence of an acid catalyst.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzo[d][1,3]dioxole derivative with a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Methylation: The final step involves the methylation of the benzo[d][1,3]dioxole ring at the 2,2-positions. This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrile group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are frequently employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a reactive site, allowing the compound to form covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2-Dimethylbenzo[d][1,3]dioxole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole: Contains an iodine atom instead of a nitrile group, leading to different reactivity and applications.
2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde:
Uniqueness
2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile is unique due to the presence of both the nitrile group and the benzo[d][1,3]dioxole ring system. This combination imparts specific reactivity and properties, making it valuable in various research and industrial applications.
特性
IUPAC Name |
2,2-dimethyl-1,3-benzodioxole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-10(2)12-8-4-3-7(6-11)5-9(8)13-10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNIEKCGGDUMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
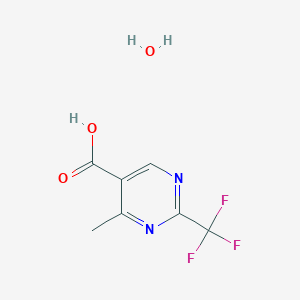

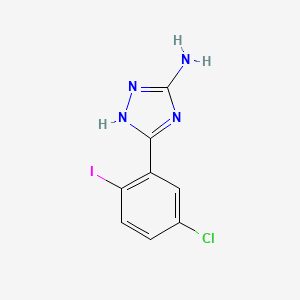
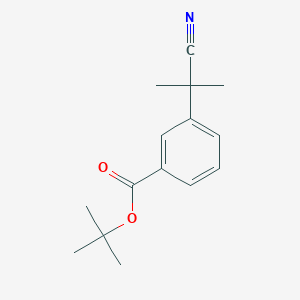
![6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13674754.png)
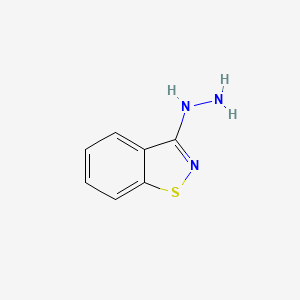
![6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13674773.png)
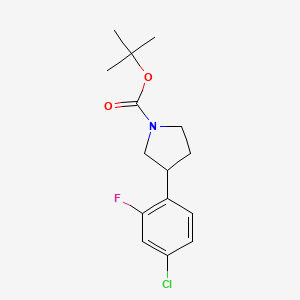
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)
![2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13674801.png)

